N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide
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Overview
Description
N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide is a complex organic compound with the molecular formula C29H27N5O6. This compound is known for its unique structure, which includes both diethylamino and phenoxyphenyl groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide typically involves multiple steps. One common method includes the nitration of a precursor compound followed by amination and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrazine, converting nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or hydrazine in the presence of a base.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include various amino derivatives, phenolic compounds, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Shares the diethylamino group but lacks the nitro and phenoxyphenyl groups.
N-[4-(diethylamino)phenyl]-3,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of nitro groups
Uniqueness
N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide is unique due to its combination of diethylamino, nitro, and phenoxyphenyl groups.
Properties
Molecular Formula |
C29H27N5O6 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-3,5-dinitro-4-(4-phenoxyanilino)benzamide |
InChI |
InChI=1S/C29H27N5O6/c1-3-32(4-2)23-14-10-22(11-15-23)31-29(35)20-18-26(33(36)37)28(27(19-20)34(38)39)30-21-12-16-25(17-13-21)40-24-8-6-5-7-9-24/h5-19,30H,3-4H2,1-2H3,(H,31,35) |
InChI Key |
SFNYXLXROJYUFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)OC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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